Methyl 2-(3-formylphenyl)benzoate
Overview
Description
Methyl 2-(3-formylphenyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a benzoate ester
Mechanism of Action
Target of Action
Methyl 2-(3-formylphenyl)benzoate is a bioactive precursor in organic synthesis of compounds . It is known to interact with several different receptors, making it a significant structure and an excellent precursor for the search of new bioactive molecules .
Mode of Action
The compound consists of ester and formyl functions at vicinal . These are important functional groups which are reactive and suitable towards the formation of new compounds . The compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
This compound is involved in various biochemical pathways. It is a starting material for the synthesis of various derivatives that are capable of interacting with several different receptors . It is also involved in multistep reactions such as Ugi-reaction and tetrazole photoclick reaction .
Pharmacokinetics
It is known that the compound is a colorless or yellow colored oily liquid and insoluble in water .
Result of Action
The compound is known for its variety of pharmacological activities namely antifungal, antihypertensive anti-cancer, antiulcer, antipsychotic and antiviral properties . It is used as a raw material for the preparation of medical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(3-formylphenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-carboxybenzaldehyde with methanol in the presence of an acid catalyst. Another method employs the use of trimethylsilyldiazomethane as a base to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-formylphenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: 2-(3-carboxyphenyl)benzoic acid.
Reduction: 2-(3-hydroxyphenyl)benzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Methyl 2-(3-formylphenyl)benzoate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules, including heterocycles and polymers.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound has shown potential in the development of pharmaceuticals, particularly in the synthesis of antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral agents
Comparison with Similar Compounds
Methyl 2-(3-formylphenyl)benzoate can be compared with other similar compounds, such as:
Methyl 3-formylbenzoate: This compound has a similar structure but lacks the additional phenyl ring, making it less versatile in certain synthetic applications.
Methyl 2-formylbenzoate: This compound is structurally similar but has different reactivity due to the position of the formyl group.
Uniqueness: this compound is unique due to its dual functional groups (formyl and ester) and the presence of a phenyl ring, which enhances its reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
methyl 2-(3-formylphenyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-16/h2-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWVKJWDYYBZAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=CC(=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572361 | |
Record name | Methyl 3'-formyl[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205823-15-0 | |
Record name | Methyl 3'-formyl[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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